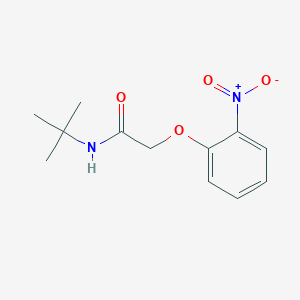

N-tert-butyl-2-(2-nitrophenoxy)acetamide

Description

Structure

3D Structure

Properties

IUPAC Name |

N-tert-butyl-2-(2-nitrophenoxy)acetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N2O4/c1-12(2,3)13-11(15)8-18-10-7-5-4-6-9(10)14(16)17/h4-7H,8H2,1-3H3,(H,13,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RVGIZNZIRISTOJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)NC(=O)COC1=CC=CC=C1[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Strategies for N Tert Butyl 2 2 Nitrophenoxy Acetamide

Retrosynthetic Analysis and Key Disconnection Approaches

Retrosynthetic analysis of N-tert-butyl-2-(2-nitrophenoxy)acetamide reveals two primary and logical disconnection points that define the main synthetic strategies. These disconnections break the molecule down into simpler, commercially available, or easily synthesized precursors.

Amide Bond Disconnection (Route A): The first approach involves disconnecting the amide bond (C-N bond). This is a common and robust strategy in organic synthesis. This disconnection leads to two precursor molecules: 2-(2-nitrophenoxy)acetic acid and tert-butylamine (B42293). This route focuses on forming the amide bond in the final step of the synthesis.

Ether Bond Disconnection (Route B): The second key approach is the disconnection of the aryl ether bond (C-O bond). This strategy, based on the Williamson ether synthesis, leads to 2-nitrophenol (B165410) and a halogenated N-tert-butyl acetamide (B32628), such as N-tert-butyl-2-chloroacetamide.

A third, contextual approach involves disconnecting the nitro group from the aromatic ring. This implies starting with N-tert-butyl-2-phenoxyacetamide and introducing the nitro group via an electrophilic aromatic substitution reaction. This strategy's success is highly dependent on the regioselectivity of the nitration reaction.

Foundational Synthetic Routes and Precursors

Based on the retrosynthetic analysis, several foundational routes can be employed to construct this compound.

This method corresponds to Route B of the retrosynthetic analysis and builds the molecule by forming the ether linkage via a Williamson ether synthesis. masterorganicchemistry.com The reaction involves the nucleophilic attack of a 2-nitrophenoxide ion on an electrophilic N-tert-butyl-2-haloacetamide.

The synthesis begins with the deprotonation of 2-nitrophenol using a suitable base to form the more nucleophilic phenoxide. This is then reacted with N-tert-butyl-2-chloroacetamide or N-tert-butyl-2-bromoacetamide. The reaction is a classic SN2 substitution, where the phenoxide displaces the halide leaving group. masterorganicchemistry.com For the reaction to proceed with a high yield, primary alkyl halides are preferred to minimize competing elimination reactions. miracosta.edu

Key reaction parameters include the choice of base and solvent. Stronger bases ensure complete deprotonation of the phenol (B47542), while the solvent must be able to dissolve the reactants and facilitate the SN2 mechanism.

Table 1: Typical Reaction Conditions for Williamson Ether Synthesis

| Parameter | Common Reagents/Conditions | Rationale |

|---|---|---|

| Base | Potassium carbonate (K₂CO₃), Sodium hydroxide (B78521) (NaOH), Potassium hydroxide (KOH) | Deprotonates the phenolic hydroxyl group to form the nucleophilic phenoxide. |

| Solvent | Acetone, Acetonitrile (B52724) (CH₃CN), N,N-Dimethylformamide (DMF) | Polar aprotic solvents are typically used as they solvate the cation but not the nucleophile, increasing its reactivity. |

| Temperature | Room temperature to reflux (e.g., 50-110 °C) | Heating is often required to increase the reaction rate, though excessively high temperatures can lead to side reactions. |

| Catalyst | Sodium iodide (NaI), Potassium iodide (KI) (optional) | In reactions with alkyl chlorides, iodide can act as a catalyst via the Finkelstein reaction to form a more reactive alkyl iodide in situ. |

This synthetic strategy, corresponding to Route A, involves the coupling of 2-(2-nitrophenoxy)acetic acid with tert-butylamine. The primary challenge in this approach is activating the carboxylic acid to facilitate the nucleophilic attack by the amine. This is typically achieved by converting the carboxylic acid into a more reactive derivative, such as an acyl chloride, or by using coupling agents.

The acyl chloride method is a reliable, two-step process for amide bond formation. libretexts.org

Formation of Acyl Chloride: The first step is the conversion of 2-(2-nitrophenoxy)acetic acid into the highly reactive 2-(2-nitrophenoxy)acetyl chloride. cymitquimica.com This is accomplished by treating the carboxylic acid with a chlorinating agent. The byproducts of this reaction are typically gaseous, which simplifies purification as they can be removed under reduced pressure.

Reaction with Amine: The crude or purified acyl chloride is then reacted with tert-butylamine. This reaction is usually rapid and exothermic. A non-nucleophilic base, such as triethylamine (B128534) or pyridine, is typically added to scavenge the hydrochloric acid (HCl) byproduct that is formed, preventing the protonation of the unreacted amine. reddit.com

Table 2: Common Reagents for Acyl Chloride Formation

| Chlorinating Agent | Formula | Key Features |

|---|---|---|

| Thionyl chloride | SOCl₂ | Commonly used; byproducts (SO₂ and HCl) are gaseous, simplifying workup. chemicalbook.com |

| Oxalyl chloride | (COCl)₂ | Highly reactive, reactions can often be run at lower temperatures. Gaseous byproducts (CO, CO₂, HCl). Often used with a catalytic amount of DMF. |

| Phosphorus pentachloride | PCl₅ | Effective but produces a solid byproduct (POCl₃) that may require more rigorous purification. |

Carbodiimide-mediated coupling offers a milder, often one-pot, alternative to the acyl chloride method for forming amide bonds directly from a carboxylic acid and an amine. wikipedia.org Reagents like N,N'-dicyclohexylcarbodiimide (DCC) or the water-soluble 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) are commonly employed. peptide.comthermofisher.com

The mechanism involves the activation of the carboxylic acid by the carbodiimide (B86325) to form a highly reactive O-acylisourea intermediate. wikipedia.orgresearchgate.net This intermediate is then susceptible to nucleophilic attack by tert-butylamine to form the desired amide. A significant side reaction is the rearrangement of the O-acylisourea to a stable N-acylurea, which is unreactive and can contaminate the product. wikipedia.org To mitigate this and increase reaction efficiency, additives are frequently used. nih.gov 1-Hydroxybenzotriazole (HOBt) is a common additive that traps the O-acylisourea intermediate to form an HOBt-active ester, which is more stable towards rearrangement but still highly reactive towards amines. peptide.comluxembourg-bio.com

Table 3: Common Reagents for Carbodiimide Coupling

| Reagent Type | Example | Function |

|---|---|---|

| Coupling Agent | EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) | Activates the carboxylic acid to form an O-acylisourea intermediate. thermofisher.com |

| Coupling Agent | DCC (N,N'-dicyclohexylcarbodiimide) | Activates the carboxylic acid; the dicyclohexylurea byproduct is insoluble in most organic solvents and can be removed by filtration. wikipedia.org |

| Additive | HOBt (1-Hydroxybenzotriazole) | Minimizes side reactions and racemization by forming a more stable active ester intermediate. nih.govluxembourg-bio.com |

| Additive/Base | DMAP (4-Dimethylaminopyridine) | Often used as a catalyst, particularly in esterifications, but can also accelerate amide bond formation. nih.gov |

A third synthetic strategy involves introducing the nitro group at a later stage onto the N-tert-butyl-2-phenoxyacetamide backbone. This approach falls under the category of electrophilic aromatic substitution. The phenoxy group is an activating, ortho-, para-directing group, meaning the incoming nitro group will be directed to the positions ortho or para to the ether linkage. dergipark.org.tr

Traditional nitration methods, such as using a mixture of nitric acid and sulfuric acid, can be harsh and often lead to poor regioselectivity, resulting in a mixture of 2-nitro and 4-nitro isomers, as well as potential over-nitration to form dinitro products. nih.govfrontiersin.org The separation of these isomers can be challenging.

To achieve selective ortho-nitration, milder and more chemoselective nitrating agents have been developed. tandfonline.comresearchgate.net Tert-butyl nitrite (B80452), for example, has been identified as a safe and effective reagent for the preferential mononitration of phenolic substrates under mild conditions. researchgate.netnih.gov This reagent displays high chemoselectivity for phenols and can provide good regiochemical control, favoring the ortho position when the para position is blocked. acs.org The mechanism is proposed to proceed through the formation of an O-nitrosyl intermediate prior to C-nitration. nih.gov

Table 4: Comparison of Nitration Methods for Phenolic Systems

| Nitrating Agent/System | Conditions | Selectivity/Remarks |

|---|---|---|

| HNO₃ / H₂SO₄ (Mixed Acid) | Strongly acidic, often low temperatures | Powerful nitrating agent but often results in poor regioselectivity (ortho/para mixtures) and risk of over-nitration. nih.govfrontiersin.org |

| Dilute Nitric Acid | Aqueous or with phase-transfer catalyst | Milder conditions but may still yield mixtures of isomers. tandfonline.com |

| Metal Nitrates (e.g., Fe(NO₃)₃) | Often on a solid support (e.g., clay) or in ionic liquids | Can offer improved regioselectivity and milder conditions. tandfonline.com |

| tert-Butyl Nitrite (t-BuONO) | Mild, often in organic solvents like THF at room temperature | High chemoselectivity for phenols, providing mononitro derivatives preferentially. researchgate.netnih.govacs.org |

Leuckart Reaction Pathway in Related Amide Synthesis

The Leuckart reaction, a classic method for the reductive amination of aldehydes and ketones, traditionally utilizes ammonium (B1175870) formate (B1220265) or formamide (B127407) as both the nitrogen source and the reducing agent to produce amines. mdpi.comwikipedia.org This reaction typically requires high temperatures, often between 120 and 130°C. wikipedia.org While the primary application of the Leuckart reaction is the synthesis of amines, its principles are relevant in the broader context of C-N bond formation, a critical step in amide synthesis.

The mechanism of the Leuckart reaction can proceed through two main pathways, depending on the reagent used. When ammonium formate is the reagent, it serves as a source of both ammonia (B1221849) and formic acid. The carbonyl compound reacts with ammonia to form an iminium ion, which is subsequently reduced by the formate ion. wikipedia.org

Alternatively, when formamide is used, it can act as a nucleophile, attacking the carbonyl carbon. wikipedia.org The resulting intermediate can then be converted to the final amine. The reaction is known to be sensitive to conditions; for instance, using a higher concentration of formic acid at lower temperatures can favor the formation of secondary amines. mdpi.com While not a direct method for the synthesis of this compound from its corresponding precursors, the fundamental transformations involving formamides and related species in the Leuckart reaction provide a conceptual basis for understanding C-N bond formation in amide synthesis.

Advanced and Catalytic Synthetic Protocols

Modern organic synthesis has seen a shift towards more efficient, selective, and sustainable methods. For the synthesis of N-tert-butyl amides, several advanced protocols, including catalytic and flow chemistry approaches, offer significant advantages over traditional methods.

Copper-Catalyzed N-tert-Butylation Approaches (Contextual)

Copper catalysis has emerged as a powerful tool for the formation of C-N bonds. nih.gov In the context of synthesizing N-tert-butyl amides, copper-catalyzed approaches offer a milder and more efficient alternative to traditional methods that often require harsh conditions. organic-chemistry.org These reactions can involve the N-alkylation of amides or the amidation of C-H bonds. nih.govbeilstein-journals.org

One notable copper-catalyzed method involves the N-tert-butylation of aromatic amines using tert-butyl 2,2,2-trichloroacetimidate as the tert-butylating agent. organic-chemistry.org Various copper(I) and copper(II) salts have been shown to be effective catalysts, with copper(II) trifluoromethanesulfonate (B1224126) (Cu(OTf)₂) demonstrating high yields. organic-chemistry.org The reaction proceeds cleanly at room temperature, particularly in a nitromethane (B149229) solvent. organic-chemistry.org A proposed mechanism suggests that the copper catalyst coordinates to the tert-butylating agent, facilitating the release of a tert-butyl cation, which then reacts with the amine. organic-chemistry.org

Another approach is the copper-catalyzed C-H amidation, which allows for the direct formation of N-alkylamides from compounds with C-H bonds. nih.govbeilstein-journals.org This method represents a significant step forward in terms of atom economy and sustainability. For instance, the direct heating of amides in cyclohexane (B81311) in the presence of Cu(acac)₂ and t-BuOOt-Bu has been shown to yield N-cyclohexyl amides. beilstein-journals.org While these examples are contextual, they highlight the potential of copper catalysis for the targeted synthesis of N-tert-butyl amides like this compound.

| Catalyst System | tert-Butyl Source | Key Features | Reference |

|---|---|---|---|

| Cu(OTf)₂ | tert-Butyl 2,2,2-trichloroacetimidate | Mild, room temperature reaction; effective for aromatic amines. | organic-chemistry.org |

| Cu(acac)₂ / t-BuOOt-Bu | (Contextual from cyclohexane) | Direct C-H amidation; ligand-free. | beilstein-journals.org |

Flow Chemistry Applications in Related Amide Synthesis (Contextual)

Flow chemistry has garnered significant attention in both academic and industrial settings due to its numerous advantages over traditional batch processing. nih.govamidetech.com These benefits include enhanced safety, improved heat and mass transfer, precise control over reaction parameters, and the potential for automation and scalability. nih.govamidetech.comnih.gov The application of flow chemistry to amide bond formation has been an area of active research, leading to the development of highly efficient and sustainable synthetic methods. nih.govnih.gov

In a continuous flow system, reagents are pumped through a reactor, where they mix and react. The short reaction times and efficient mixing in flow reactors can lead to higher yields and purities compared to batch methods. nih.gov For amide synthesis, various strategies have been adapted for flow chemistry, including the use of coupling agents and catalytic systems. nih.govrsc.org For example, a solvent-free protocol for the continuous flow synthesis of amides at room temperature has been developed using N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC·HCl) as the coupling agent in a screw reactor. rsc.org This method has been successfully applied to a wide range of substrates, demonstrating its versatility. rsc.org

Another approach involves the use of a recyclable coupling agent, 2,2'-dipyridyldithiocarbonate (DPDTC), in a plug flow reactor to generate thioesters, which can then be reacted with amines in a "flow-to-flow" process to form amides. nih.gov This method is not only efficient but also aligns with the principles of green chemistry by utilizing a recyclable reagent. nih.gov While not specifically documented for this compound, these flow chemistry methodologies provide a powerful framework for the potential continuous production of this and related amides.

| Flow Chemistry Approach | Key Reagents/Technology | Advantages | Reference |

|---|---|---|---|

| Direct Amidation | EDC·HCl, Screw Reactor | Solvent-free, room temperature, scalable. | rsc.org |

| "Flow-to-Flow" Synthesis | DPDTC, Plug Flow Reactor | Recyclable coupling agent, tandem reactions. | nih.gov |

| Catalytic Amidation | Carbon Disulfide, Alumina | Use of sustainable materials, robust. | rsc.org |

Chemoselective Synthesis of N-tert-butyl Amides

Chemoselectivity is a critical consideration in the synthesis of complex molecules, ensuring that a reagent reacts with a specific functional group in the presence of others. In the synthesis of N-tert-butyl amides, chemoselective methods are essential to avoid unwanted side reactions. One approach to achieving this is through the use of specific reagents that favor the formation of the desired amide bond.

A notable method for the synthesis of N-tert-butyl amides involves the use of tert-butyl nitrite (TBN) as a source of the tert-butyl group. rsc.org This approach allows for the synthesis of N-tert-butyl amides from nitriles and water under very mild, heat-, metal-, and acid-free conditions. rsc.org The use of TBN as a carbon source is a novel strategy in this context. rsc.org

Another strategy for the chemoselective introduction of a tert-butyl group onto a nitrogen atom is through N-tert-butyloxycarbonylation. Various protocols have been developed for this transformation, often employing di-tert-butyl dicarbonate. Catalyst-free methods in green solvents like glycerol (B35011) have been reported to be effective for the chemoselective N-Boc protection of a variety of amines without the formation of common side products such as isocyanates or ureas. researchgate.net Such protection strategies can be a key step in a multi-step synthesis of N-tert-butyl amides, where the Boc group is later converted to the desired amide.

Purification and Isolation Techniques for Research-Grade this compound

The isolation of a pure compound is a crucial final step in any synthetic procedure. For research-grade this compound, chromatographic techniques are indispensable for achieving high purity.

Chromatographic Separation Methodologies

Chromatographic methods are widely used for the purification of organic compounds based on the differential partitioning of the components of a mixture between a stationary phase and a mobile phase. For a compound like this compound, several chromatographic techniques could be employed.

Column Chromatography: This is a standard and versatile technique for the purification of gram to kilogram quantities of a compound. The choice of stationary phase (e.g., silica (B1680970) gel or alumina) and mobile phase (a single solvent or a mixture of solvents) is critical and is typically determined by preliminary analysis using thin-layer chromatography (TLC). For amides, common solvent systems for elution from silica gel include mixtures of hexanes and ethyl acetate (B1210297) or dichloromethane (B109758) and methanol (B129727), with the polarity of the solvent system being adjusted to achieve optimal separation.

High-Performance Liquid Chromatography (HPLC): For achieving very high purity, particularly on an analytical or semi-preparative scale, HPLC is the method of choice. Both normal-phase and reverse-phase HPLC can be utilized. In reverse-phase HPLC, a nonpolar stationary phase (e.g., C18-modified silica) is used with a polar mobile phase (e.g., mixtures of water and acetonitrile or methanol). The separation is based on the hydrophobic/hydrophilic interactions of the compound with the stationary and mobile phases. The use of preparative HPLC can yield highly pure samples of the target amide. rsc.org

The selection of the appropriate chromatographic method and conditions depends on the scale of the synthesis, the nature of the impurities, and the desired level of purity. For research-grade material, a combination of column chromatography followed by recrystallization or preparative HPLC is often employed to ensure the removal of even trace impurities.

Recrystallization and Crystallization Protocols for this compound

The purification of this compound is a critical step to ensure the isolation of the compound in a highly pure form, suitable for subsequent analytical characterization and use in further chemical processes. Recrystallization is a primary technique employed for this purpose, leveraging the differential solubility of the compound and any impurities in a given solvent or solvent system at varying temperatures. While specific recrystallization protocols for this compound are not extensively detailed in publicly available literature, established methodologies for structurally analogous compounds provide valuable insights into effective purification strategies.

The choice of solvent is paramount in developing a successful recrystallization procedure. An ideal solvent will dissolve the target compound sparingly at room temperature but exhibit high solubility at an elevated temperature. Conversely, impurities should either be highly soluble at all temperatures, remaining in the mother liquor, or insoluble, allowing for their removal through hot filtration.

Detailed research findings on the crystallization of related nitrophenoxy acetamide compounds indicate that mixtures of solvents often yield high-purity crystalline products. For instance, the purification of N-(2,4-di-tert-butyl-5-hydroxyphenyl)acetamide has been successfully achieved using a mixture of ethyl acetate and petroleum ether google.com. Similarly, single crystals of 2-(3-(hexyloxy)-5-methylphenoxy)-N-(4-nitrophenyl)acetamide have been grown from a dichloromethane and hexane (B92381) mixture mdpi.com. In another example, tert-butyl 2-(4-nitrophenoxy)acetate was effectively recrystallized from n-hexane, a nonpolar solvent nih.gov. For N-(4-methoxy-2-nitrophenyl)acetamide, recrystallization from an aqueous solution has been reported as a successful purification method nih.gov.

The general procedure for recrystallization involves dissolving the crude this compound in a minimal amount of a suitable hot solvent. The hot, saturated solution is then allowed to cool slowly and undisturbed to room temperature, and subsequently, may be cooled further in an ice bath to maximize the yield of the crystalline product. The resulting crystals are then isolated by filtration, washed with a small amount of cold solvent to remove any residual mother liquor, and dried under vacuum.

The following table summarizes recrystallization protocols used for compounds with structural similarities to this compound, which can serve as a starting point for developing a specific purification method for the target compound.

| Compound | Recrystallization Solvent/System | Reference |

|---|---|---|

| tert-Butyl 2-(4-nitrophenoxy)acetate | n-Hexane | nih.gov |

| N-(2,4-di-tert-butyl-5-hydroxyphenyl)acetamide | Ethyl acetate / Petroleum ether | google.com |

| 2-(3-(hexyloxy)-5-Methylphenoxy)-N-(4-Nitrophenyl)acetamide | Dichloromethane / Hexane | mdpi.com |

| N-(4-Methoxy-2-nitrophenyl)acetamide | Aqueous solution | nih.gov |

Inability to Generate Article on "this compound" Due to Lack of Available Spectroscopic Data

Despite a comprehensive search for scientific literature and data, the specific experimental data required to construct a detailed article on the chemical compound This compound is not publicly available. The user's request for an in-depth analysis based on advanced spectroscopic and analytical characterization cannot be fulfilled at this time due to the absence of published ¹H NMR, ¹³C NMR, 2D NMR, IR, Mass Spectrometry, and X-ray crystallography data for this specific molecule.

Searches for the compound by its name and CAS number (301692-37-5) have indicated that the compound is listed by some chemical suppliers, which suggests it has been synthesized. However, the associated characterization data, which is essential for a thorough scientific analysis as per the requested outline, is not provided in publicly accessible databases or research articles.

The requested article structure is heavily reliant on the interpretation of specific spectral data, including:

Nuclear Magnetic Resonance (NMR) Spectroscopy: Detailed analysis of ¹H and ¹³C NMR spectra, including chemical shifts and coupling constants, as well as insights from 2D NMR techniques (COSY, HSQC, HMBC, NOESY), is impossible without the actual spectra.

Infrared (IR) Spectroscopy: Identification of functional groups and vibrational analysis requires access to an experimental IR spectrum, which could not be located.

Mass Spectrometry (MS): Confirmation of the molecular weight and analysis of fragmentation patterns are contingent on mass spectral data, which is not available.

X-ray Crystallography: Determination of the solid-state molecular architecture is only possible through X-ray diffraction analysis of a suitable crystal, and no such structural data has been published.

While information on related compounds, such as isomers and molecules with similar functional groups, was found, this data cannot be used to accurately describe the specific characteristics of this compound.

Therefore, until the spectroscopic and crystallographic data for this compound is published in a reputable scientific source, it is not possible to generate the requested scientifically accurate and detailed article.

Advanced Spectroscopic and Analytical Characterization for Structural Elucidation

Elemental Analysis for Empirical Formula Validation

For N-tert-butyl-2-(2-nitrophenoxy)acetamide, with a molecular formula of C₁₂H₁₆N₂O₄, the theoretical elemental composition can be precisely calculated. The validation of this formula is achieved when the experimental results from an elemental analyzer fall within an acceptable margin of error (typically ±0.4%) of these theoretical values.

Below is a table representing the theoretical elemental composition of this compound against hypothetical experimental results that would confirm its empirical formula.

Interactive Data Table: Elemental Analysis of this compound

| Element | Theoretical % | Experimental % (Hypothetical) |

| Carbon (C) | 57.13 | 57.09 |

| Hydrogen (H) | 6.39 | 6.42 |

| Nitrogen (N) | 11.10 | 11.07 |

| Oxygen (O) | 25.37 | 25.42 |

Note: The experimental values are hypothetical examples illustrating a successful validation of the empirical formula.

Chromatographic Techniques for Purity Assessment in Research Materials

Chromatographic techniques are indispensable for assessing the purity of chemical compounds by separating a mixture into its individual components. High-Performance Liquid Chromatography (HPLC) is a particularly powerful and widely used method for the purity assessment of non-volatile organic compounds like this compound.

In HPLC, the compound is dissolved in a solvent and injected into a column packed with a stationary phase. A liquid solvent system, the mobile phase, is then pumped through the column. The separation is based on the differential partitioning of the sample components between the stationary and mobile phases. As the components exit the column, they are detected, and a chromatogram is generated, which plots the detector response against time. The time at which a component elutes is known as its retention time, and the area under its corresponding peak is proportional to its concentration. For a pure substance, the chromatogram should ideally show a single major peak at a specific retention time. The presence of other peaks indicates impurities.

The purity of a research sample of this compound can be quantified by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Interactive Data Table: Hypothetical HPLC Purity Analysis of this compound

| Peak Number | Retention Time (min) | Peak Area | Area % | Identity |

| 1 | 2.54 | 15,234 | 0.85 | Impurity |

| 2 | 4.87 | 1,775,890 | 99.01 | This compound |

| 3 | 6.12 | 2,560 | 0.14 | Impurity |

Note: This data is a representative example illustrating how HPLC is used to determine the purity of the target compound.

Thin-Layer Chromatography (TLC) is another chromatographic method that can be used for a rapid and qualitative assessment of purity.

Reactivity Profiles and Mechanistic Investigations of N Tert Butyl 2 2 Nitrophenoxy Acetamide

Reactivity of the Amide Linkage

The amide bond in N-tert-butyl-2-(2-nitrophenoxy)acetamide is a robust functional group, characterized by resonance stabilization that imparts significant stability. However, it can undergo a variety of reactions under specific conditions.

Hydrolysis Pathways and Kinetics

Amide hydrolysis, the cleavage of the C-N bond to yield a carboxylic acid and an amine, is a fundamental reaction. This process is typically slow under neutral conditions but can be accelerated by acidic or basic catalysis.

Under acidic conditions, the carbonyl oxygen is protonated, rendering the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water. Subsequent proton transfer and elimination of tert-butylamine (B42293) yields 2-(2-nitrophenoxy)acetic acid. In basic media, the hydroxide (B78521) ion directly attacks the carbonyl carbon, forming a tetrahedral intermediate. Protonation of the leaving amino group facilitates the cleavage of the C-N bond.

Recent research has explored various catalytic systems for amide hydrolysis under milder conditions. For instance, tert-Butyl Nitrite (B80452) (TBN) has been reported as a reagent for the hydrolysis of N-methoxyamides to carboxylic acids, showcasing ongoing efforts to develop less harsh methodologies. researchgate.netorganic-chemistry.org Nickel-catalyzed esterification followed by fluoride-mediated deprotection has also been developed as a method to circumvent catalyst poisoning often observed in direct amide hydrolysis. researchgate.net

N-Alkylation and N-Acylation Reactions

N-alkylation of secondary amides like this compound is generally challenging due to the decreased nucleophilicity of the nitrogen atom, a consequence of the electron-withdrawing effect of the adjacent carbonyl group. However, under strongly basic conditions, the amide proton can be removed to form an amidate anion, which can then act as a nucleophile in reactions with alkyl halides.

N-acylation, the introduction of an acyl group onto the nitrogen atom, is also a possible transformation, leading to the formation of an imide. This reaction typically requires a strong acylating agent and a catalyst. The synthesis of N-acylsulfenamides from amides and N-thiosuccinimides represents a related transformation, highlighting the potential for the amide nitrogen to participate in nucleophilic reactions under appropriate conditions. nih.gov

Deprotection Strategies of Related N-Boc Amides (Contextual)

The N-tert-butyl group is structurally similar to the widely used N-tert-butoxycarbonyl (N-Boc) protecting group. The extensive research into the cleavage of the N-Boc group provides valuable context for potential reactions of the N-tert-butyl amide. Traditional methods for N-Boc deprotection rely on strong acids like trifluoroacetic acid (TFA) or hydrochloric acid. rsc.orgrsc.orgsemanticscholar.orgfishersci.co.uk These conditions facilitate the formation of a stable tert-butyl cation.

A variety of milder deprotection methods have also been developed, which could potentially be adapted for the cleavage of the N-tert-butyl group from the amide. These include the use of Lewis acids such as BF3·OEt2, TMSI, and ZnBr2, as well as catalyst-free methods using water at elevated temperatures. semanticscholar.orgfishersci.co.ukresearchgate.net The development of methods using oxalyl chloride in methanol (B129727) further expands the toolkit for cleaving such acid-labile groups. rsc.orgrsc.org

Table 1: Contextual Deprotection Methods for N-Boc Amines

| Reagent/Condition | Description |

| Trifluoroacetic Acid (TFA) | A common and effective strong acid for Boc deprotection. rsc.orgsemanticscholar.org |

| Hydrochloric Acid (HCl) | Used in various organic solvents like ethyl acetate (B1210297) or dioxane. rsc.org |

| Lewis Acids (e.g., ZnBr2, TMSI) | Offer an alternative to strong protic acids for deprotection. fishersci.co.uk |

| Oxalyl Chloride/Methanol | A mild method for selective N-Boc deprotection at room temperature. rsc.orgrsc.org |

| Water (reflux) | An environmentally friendly, catalyst-free method for certain substrates. semanticscholar.orgresearchgate.net |

Transformations of the Nitroaromatic Moiety

The 2-nitrophenoxy group is a key pharmacophore that can undergo a range of chemical transformations, significantly altering the properties of the molecule.

Reduction of the Nitro Group to Amino and Other Nitrogen Functionalities

The reduction of the nitro group is one of the most important transformations of nitroaromatic compounds. The resulting aromatic amine is a versatile intermediate for the synthesis of a wide array of derivatives. A variety of reducing agents can be employed to achieve this transformation, with the choice of reagent often allowing for the selective formation of different nitrogen-containing functional groups. wikipedia.org

Common methods for the reduction of nitroarenes to anilines include catalytic hydrogenation using catalysts like palladium on carbon (Pd/C) or Raney nickel, and metal-acid systems such as tin or iron in the presence of hydrochloric acid. wikipedia.orgscispace.com Sodium borohydride, typically unreactive towards nitro groups, can be activated with catalysts like Ni(PPh3)4 to effect the reduction. jsynthchem.com

Partial reduction of the nitro group can lead to other functionalities. For example, reduction with zinc metal in the presence of ammonium (B1175870) chloride can yield the corresponding hydroxylamine. wikipedia.org Under different conditions, treatment with excess zinc can lead to the formation of N,N'-diarylhydrazines. wikipedia.org

Table 2: Reagents for the Reduction of Aromatic Nitro Compounds

| Reagent | Product |

| H2, Pd/C | Aniline |

| Sn, HCl | Aniline |

| Fe, HCl | Aniline |

| Zn, NH4Cl | Hydroxylamine |

| Zinc (excess) | N,N'-diarylhydrazine |

Electrophilic Aromatic Substitution Reactions on the Nitrophenoxy Ring (Contextual)

The nitrophenoxy ring can undergo electrophilic aromatic substitution (SEAr), although the reactivity and regioselectivity are strongly influenced by the existing substituents: the nitro group and the ether linkage. wikipedia.org The nitro group is a powerful deactivating group and a meta-director due to its strong electron-withdrawing nature. makingmolecules.commasterorganicchemistry.com Conversely, the alkoxy group of the ether is an activating group and an ortho-, para-director due to the resonance donation of its lone pair of electrons. makingmolecules.com

In the case of this compound, the two substituents are ortho to each other. Their directing effects are therefore in opposition. The strong deactivating effect of the nitro group will generally make electrophilic aromatic substitution challenging. However, if a reaction does occur, the position of electrophilic attack will be determined by the combined electronic effects of both groups. The positions ortho and para to the activating ether group are positions 4 and 6. The position meta to the deactivating nitro group is position 4. Therefore, electrophilic attack is most likely to occur at the 4-position, which is activated by the ether and the least deactivated position relative to the nitro group.

Typical electrophilic aromatic substitution reactions include nitration (using a mixture of nitric and sulfuric acid), halogenation (using a halogen and a Lewis acid catalyst), sulfonation (using fuming sulfuric acid), and Friedel-Crafts alkylation and acylation. wikipedia.orgmasterorganicchemistry.com The strongly deactivating nature of the nitro group often precludes Friedel-Crafts reactions.

Reactivity of the Phenoxy Ether Linkage

The reactivity of the phenoxy ether linkage in this compound is a focal point of its chemical behavior. This bond's susceptibility to cleavage dictates the compound's stability and its potential transformation pathways. The presence of an electron-withdrawing nitro group on the phenyl ring is expected to significantly influence the reactivity of the ether bond.

Cleavage Reactions and Mechanisms

The phenoxy ether linkage in this compound can undergo cleavage through several mechanisms, primarily hydrolysis (acid or base-catalyzed) and photolysis. The specific conditions of the reaction environment will determine the predominant pathway.

Acid-Catalyzed Hydrolysis: In the presence of a strong acid, the ether oxygen can be protonated, making the aromatic ring a better leaving group. The subsequent nucleophilic attack by water on the adjacent methylene (B1212753) carbon would lead to the cleavage of the C-O bond. Ethers with primary and secondary alkyl groups typically undergo cleavage via an S\textsubscript{N}2 mechanism, where the nucleophile attacks the less sterically hindered carbon. However, ethers with a tertiary, benzylic, or allylic group tend to cleave through an S\textsubscript{N}1 or E1 mechanism due to the stability of the resulting carbocation intermediate. openstax.org For this compound, the cleavage would likely occur at the bond between the phenoxy oxygen and the methylene carbon of the acetamide (B32628) moiety.

Base-Catalyzed Hydrolysis: Under basic conditions, the cleavage of the phenoxy ether linkage is generally more challenging. However, the presence of the activating nitro group on the aromatic ring can facilitate nucleophilic aromatic substitution. A strong nucleophile, such as a hydroxide ion, could potentially attack the carbon atom of the phenyl ring that is attached to the ether oxygen, leading to the displacement of the 2-(N-tert-butylacetamido)oxy group.

Photolytic Cleavage: The 2-nitrobenzyl group is a well-known photolabile protecting group. acs.orgnih.govacs.org Irradiation with UV light can induce an intramolecular hydrogen abstraction by the excited nitro group from the benzylic position, leading to the formation of an aci-nitro intermediate. acs.orgnih.gov This intermediate can then rearrange and cleave, releasing the protected group. In the case of this compound, photolytic cleavage would likely proceed through a similar mechanism, resulting in the scission of the phenoxy ether bond and the formation of 2-nitrosophenol and N-tert-butylglycolamide. Studies on related 1-(2-nitrophenyl)ethyl ethers have shown that product release can be rate-limited by the decomposition of a hemiacetal intermediate. acs.orgnih.gov

Kinetic and Spectroscopic Studies of Reaction Mechanisms

Investigation of Reaction Intermediates

The investigation of reaction intermediates is crucial for understanding the stepwise mechanism of a reaction. For the photolytic cleavage of the phenoxy ether linkage, transient absorption spectroscopy would be a valuable tool. Time-resolved FTIR and UV-vis spectroscopy have been successfully used to detect and characterize intermediates such as aci-nitro species and hemiacetals in the photolysis of 1-(2-nitrophenyl)ethyl ethers. acs.orgnih.gov These techniques could be applied to study the photodecomposition of this compound to identify analogous transient species.

In the case of hydrolysis, spectroscopic methods such as NMR and mass spectrometry can be employed to identify the products and any stable intermediates. For instance, in the study of the reaction of N-tert-butyl-2-benzothiazolesulphenamide, NMR, GC-MS, and EPR techniques were used to confirm the products and radical intermediates formed during acid-catalyzed decomposition. researchgate.net

Influence of Substituents on Reaction Rates

The electronic properties of the substituents on both the aromatic ring and the acetamide moiety are expected to have a significant impact on the reaction rates.

Nitro Group: The electron-withdrawing nature of the nitro group at the ortho position of the phenoxy ring is anticipated to accelerate the rate of nucleophilic attack on the aromatic ring in base-catalyzed cleavage reactions. Conversely, it would destabilize any carbocation formation at the benzylic position, thus potentially slowing down reactions proceeding through an S\textsubscript{N}1 mechanism. In photolytic cleavage, the nitro group is essential for the photochemical reactivity.

N-tert-butyl Group: The bulky tert-butyl group on the amide nitrogen primarily exerts a steric effect. This steric hindrance could potentially slow down reactions that involve nucleophilic attack at the amide carbonyl carbon. Electronically, the tert-butyl group is weakly electron-donating through induction, which might slightly decrease the electrophilicity of the carbonyl carbon.

Studies on the hydrolysis of para-substituted nitrophenyl benzoate (B1203000) esters have shown a correlation between the electronic nature of the substituent and the reaction rate. semanticscholar.org Similarly, the hydrolysis rates of other amides and esters are known to be sensitive to the electronic effects of substituents. nih.govresearchgate.netresearchgate.netresearchgate.net A Hammett plot, which correlates reaction rates with substituent constants (σ), could be constructed to quantify the electronic effects of substituents on the reactivity of this compound, should a series of substituted analogs be synthesized and studied.

Below is a table summarizing the expected influence of the key substituents on the reactivity of the phenoxy ether linkage:

| Substituent | Position | Electronic Effect | Expected Influence on Cleavage Rate |

| Nitro (-NO₂) | ortho-phenoxy | Electron-withdrawing | Accelerates nucleophilic aromatic substitution; may decelerate S\textsubscript{N}1-type cleavage. Essential for photolytic cleavage. |

| tert-Butyl (-C(CH₃)₃) | Amide Nitrogen | Weakly electron-donating (inductive), Sterically hindering | May slightly decrease the rate of nucleophilic attack at the amide carbonyl due to steric hindrance and electronic effects. |

Computational and Theoretical Chemistry Studies of N Tert Butyl 2 2 Nitrophenoxy Acetamide

Conformational Analysis and Dynamics

Understanding the different shapes a molecule can adopt (its conformations) and how it transitions between them is crucial for predicting its properties and behavior.

A Potential Energy Surface (PES) scan is a computational technique used to explore the conformational space of a molecule. q-chem.com It involves systematically changing a specific geometric parameter, such as a dihedral angle, while optimizing the rest of the molecule's geometry at each step. researchgate.net The resulting plot of energy versus the changing parameter reveals the energy minima (stable conformers) and the transition states (energy barriers) that connect them.

For N-tert-butyl-2-(2-nitrophenoxy)acetamide, a PES scan could be performed by rotating the C-O bond connecting the nitrophenoxy ring to the acetamide (B32628) side chain. This would help determine the rotational barrier and identify the most stable orientation of the aromatic ring relative to the rest of the molecule.

Table 2: Hypothetical PES Scan Results for a Dihedral Angle in this compound This table is for illustrative purposes only, as specific research data is unavailable.

| Dihedral Angle (Degrees) | Relative Energy (kcal/mol) | Conformation Type |

|---|---|---|

| 0 | 5.0 | Eclipsed (Transition State) |

| 60 | 0.0 | Gauche (Energy Minimum) |

| 120 | 5.5 | Eclipsed (Transition State) |

| 180 | 1.5 | Anti (Energy Minimum) |

Molecular Dynamics Simulations for Conformational Landscapes (Contextual)

Molecular Dynamics (MD) simulations are a powerful computational tool used to explore the conformational landscape of flexible molecules like this compound by simulating the atomic motions over time. nih.gov This technique allows for the characterization of the molecule's dynamic behavior, including the identification of low-energy, stable conformations and the transitions between them. For N-substituted acetamides, the conformational flexibility primarily arises from the rotation around several key single bonds: the C-O ether bond, the C-N amide bond, and the bonds connecting the tert-butyl group. mdpi.comrsc.org

An MD simulation of this compound would typically be performed in a simulated solvent environment, such as water or chloroform, to mimic experimental conditions. rsc.org The simulation trajectory provides detailed information on how the molecule folds and flexes, revealing the dihedral angle distributions for the key rotatable bonds. By analyzing the potential energy surface throughout the simulation, researchers can identify the most probable and energetically favorable conformations. These studies are crucial for understanding how the molecule's shape influences its physical properties and interactions with other molecules. The trajectories from MD simulations suggest that modifications to functional groups can significantly alter the solvation shell around the molecule, which in turn affects its conformational preferences and properties. rsc.org

Prediction and Interpretation of Spectroscopic Parameters

Computational chemistry provides indispensable methods for predicting and interpreting the spectroscopic parameters of molecules, offering a powerful complement to experimental analysis for structural elucidation. nih.gov Techniques based on Density Functional Theory (DFT) are widely used to calculate NMR chemical shifts, vibrational frequencies (IR and Raman), and electronic absorption spectra (UV-Vis) with a high degree of accuracy. nih.govmdpi.com

Computational NMR Chemical Shift Prediction and Correlation

The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts using computational methods, particularly the Gauge-Including Atomic Orbital (GIAO) approach within DFT, has become a standard tool for verifying and assigning complex molecular structures. nih.gov For this compound, this process would involve first optimizing the molecular geometry at a selected level of theory (e.g., B3LYP/6-311G(d,p)) in a simulated solvent, followed by the calculation of the magnetic shielding tensors for each nucleus. mdpi.com

These calculated shielding constants are then converted into chemical shifts (δ) by referencing them against a standard, typically tetramethylsilane (B1202638) (TMS). The predicted ¹H and ¹³C NMR spectra can be directly compared with experimental data. A strong correlation between the calculated and observed shifts provides high confidence in the structural assignment. Discrepancies can highlight errors in the proposed structure or indicate the presence of specific conformational or electronic effects not captured by the computational model. For complex molecules, this computational approach is invaluable for resolving ambiguities in spectral assignments, such as differentiating between protons in similar chemical environments. nih.gov

Table 1: Illustrative Correlation of Predicted vs. Experimental NMR Chemical Shifts (ppm) for this compound

This table presents hypothetical data to demonstrate the application of computational methods. Experimental values are typical for the described functional groups.

| Atom | Predicted ¹H Shift (ppm) | Experimental ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Experimental ¹³C Shift (ppm) |

| tert-Butyl (CH₃) | 1.35 | 1.38 | 28.5 | 28.7 |

| tert-Butyl (C) | - | - | 51.4 | 51.6 |

| Amide (NH) | 7.85 | 7.90 | - | - |

| Methylene (B1212753) (CH₂) | 4.68 | 4.72 | 68.2 | 68.5 |

| Amide (C=O) | - | - | 168.1 | 168.3 |

| Nitrophenyl (C-O) | - | - | 151.7 | 152.0 |

| Nitrophenyl (C-NO₂) | - | - | 140.5 | 140.9 |

| Nitrophenyl (Ar-H) | 7.10 - 8.20 | 7.15 - 8.25 | 115.9 - 134.5 | 116.2 - 134.8 |

Vibrational Frequency Calculations (IR, Raman)

Vibrational spectroscopy, including infrared (IR) and Raman techniques, provides a fingerprint of a molecule based on its characteristic vibrational modes. DFT calculations are highly effective at predicting these vibrational frequencies. nih.gov The process begins with a geometry optimization to find the minimum energy structure, followed by a frequency calculation which computes the second derivatives of the energy with respect to atomic positions. tandfonline.com

Table 2: Representative Calculated Vibrational Frequencies for Key Functional Groups in this compound

This table presents hypothetical data to demonstrate the application of computational methods. Experimental values are typical for the described functional groups.

| Vibrational Mode | Functional Group | Calculated Frequency (cm⁻¹) | Experimental Frequency (cm⁻¹) |

| Asymmetric Stretch | Nitro (NO₂) | 1528 | 1525 |

| Symmetric Stretch | Nitro (NO₂) | 1350 | 1347 |

| Stretch | Amide Carbonyl (C=O) | 1675 | 1670 |

| Stretch | Amide (C-N) | 1295 | 1291 |

| Asymmetric Stretch | Ether (C-O-C) | 1255 | 1250 |

| Symmetric Stretch | Ether (C-O-C) | 1048 | 1045 |

UV-Vis Absorption and Excited State Properties (Time-Dependent DFT)

Time-Dependent Density Functional Theory (TD-DFT) is the premier computational method for studying the electronic excited states of molecules and predicting their ultraviolet-visible (UV-Vis) absorption spectra. mdpi.com The calculation provides information about the vertical excitation energies, corresponding absorption wavelengths (λmax), and the strength of these transitions (oscillator strengths). researchgate.net

For this compound, the UV-Vis spectrum is dominated by electronic transitions within the 2-nitrophenoxy chromophore. TD-DFT calculations can identify the specific molecular orbitals involved in these transitions, typically from a filled bonding or non-bonding orbital (like a π orbital on the aromatic ring or a lone pair on the ether oxygen) to an empty anti-bonding orbital (π). mdpi.com The analysis can distinguish between different types of transitions, such as π→π and n→π*, which appear in distinct regions of the spectrum and have different intensities. This information is critical for understanding the photophysical properties of the molecule.

Table 3: Illustrative TD-DFT Predicted Electronic Transitions for this compound

This table presents hypothetical data to demonstrate the application of computational methods.

| Transition | Major Orbital Contribution | Calculated λmax (nm) | Oscillator Strength (f) |

| S₀ → S₁ | n → π | 345 | 0.08 |

| S₀ → S₂ | π → π | 278 | 0.45 |

| S₀ → S₃ | π → π* | 230 | 0.21 |

Quantitative Structure-Reactivity/Property Relationships (QSPR) in Academic Contexts

Quantitative Structure-Property Relationship (QSPR) and Quantitative Structure-Activity Relationship (QSAR) models are statistical tools used to correlate the chemical structure of a series of compounds with their physical properties or biological activities, respectively. sciforum.net These models are built by calculating a set of molecular descriptors for each compound and then using mathematical methods, such as multiple linear regression (MLR) or machine learning algorithms, to create an equation that links these descriptors to the property of interest. nih.gov

In an academic context, a QSPR study for a series of N-substituted 2-(nitrophenoxy)acetamide derivatives could be developed to predict a property like solubility, melting point, or a measure of chemical reactivity. Molecular descriptors would be calculated using computational software and could include:

Electronic descriptors: Dipole moment, HOMO/LUMO energies, partial atomic charges.

Steric descriptors: Molecular volume, surface area, specific conformational indices.

Topological descriptors: Indices that describe molecular connectivity and branching.

The resulting QSPR model can provide valuable insights into which structural features are most important for determining a specific property, guiding the design of new molecules with desired characteristics. sciforum.net

Studies of Redox Properties (Contextual to nitrones)

While the prompt mentions nitrones, it is important to clarify that this compound is a nitroaromatic acetamide, not a nitrone. The relevant redox chemistry for this compound centers on the nitroaromatic group.

The redox properties of nitroaromatic compounds (ArNO₂) are of significant interest due to their role in various chemical and biological processes. nih.gov The reduction of the nitro group is a key step in its metabolic activation and chemical reactivity. Computational studies can be used to predict the reduction potentials associated with the stepwise addition of electrons. The first step is typically a single-electron reduction to form a nitro anion radical (ArNO₂⁻). nih.gov

ArNO₂ + e⁻ ⇌ ArNO₂⁻

The ease of this reduction is quantified by the single-electron reduction midpoint potential (E¹₇), a critical parameter that can be calculated using DFT methods. nih.gov This potential is highly dependent on the other substituents on the aromatic ring. The nitro anion radical can participate in redox cycling, where it is re-oxidized by molecular oxygen, generating superoxide (B77818) radicals. Further reduction can lead to the nitroso, hydroxylamine, and ultimately the amino derivative. nih.govhp.gov.in Computational models help elucidate these complex reaction mechanisms and predict the reactivity of specific nitroaromatic compounds based on their calculated electronic structure and redox potentials. mdpi.com

Applications and Advanced Materials Research Involving N Tert Butyl 2 2 Nitrophenoxy Acetamide and Its Structural Motifs

Role as a Key Synthetic Intermediate for Complex Organic Molecules

While direct applications of N-tert-butyl-2-(2-nitrophenoxy)acetamide as a starting material in complex syntheses are not widely documented, its constituent parts suggest its potential as a valuable synthetic intermediate. The precursor, 2-(2-nitrophenoxy)acetic acid, is a known molecule used in chemical synthesis. biosynth.com For instance, (2-Nitrophenyl)acetic acid, a related structure, serves as a precursor in the synthesis of biologically active molecules and heterocycles, such as quindoline derivatives and (−)-phaitanthrin D. wikipedia.org The nitrophenyl group can be readily reduced to an amino group, which can then undergo a variety of transformations, including diazotization or amide bond formation.

The acetamide (B32628) portion of the molecule can be hydrolyzed to yield an amine and a carboxylic acid, providing another route for functionalization. The tert-butyl group offers steric hindrance, which can be exploited to direct reactions to other parts of a molecule or to stabilize reactive intermediates. The synthesis of various phenoxy acetamide derivatives has been explored for their pharmacological activities, indicating that the core structure is a viable scaffold for building more complex molecules. nih.govnih.gov For example, substituted 2-[2-(3-nitrophenyl)-1H-benzimidazol-1-yl] acetamide analogues have been synthesized in a multi-step process, showcasing the utility of the nitrophenyl and acetamide moieties in constructing complex heterocyclic systems. rjptonline.orgrjptonline.org

Exploration in the Development of Functional Materials (Non-Biological)

The structural elements of this compound are relevant to the development of advanced functional materials, particularly in polymer chemistry and surface modification.

Polymer Chemistry and Polymerization Initiators (Contextual to tert-butyl nitroxides)

The N-tert-butyl group is a cornerstone in the field of polymer chemistry, specifically in Nitroxide-Mediated Polymerization (NMP), a form of reversible-deactivation radical polymerization (RDRP). acs.org NMP allows for the synthesis of polymers with well-defined architectures, low dispersity, and high control over molecular weight. acs.orgtandfonline.com This control is achieved through the use of nitroxide stable free radicals, which reversibly terminate the growing polymer chains.

The tert-butyl group is a key component of highly effective nitroxides like N-tert-butyl-N-[1-diethylphosphono-(2,2-dimethylpropyl)] nitroxide (SG1). acs.orgicp.ac.ru The steric bulk of the tert-butyl group influences the equilibrium between the dormant and active polymer chains, which is crucial for controlling the polymerization process. NMP has been used to polymerize a wide range of monomers, moving beyond its initial application with styrenics to include acrylates, acrylamides, and dienes. acs.org This versatility makes it a powerful tool for engineering next-generation materials for various applications. acs.org

| Monomer Class | Examples | Controlling Nitroxide (Contextual) | Reference |

| Styrenics | Styrene | TIPNO, SG1 | acs.orgicp.ac.ru |

| Acrylates | tert-Butyl acrylate | SG1 | icp.ac.ruacs.org |

| Acrylamides | N-tert-Butylacrylamide | SG1 | tandfonline.comsemanticscholar.org |

| Methacrylates | Methyl methacrylate | SG1 | acs.orgicp.ac.ru |

| Dienes | Isoprene, Butadiene | TIPNO | acs.org |

This table provides contextual examples of monomers polymerized using tert-butyl containing nitroxides, not this compound itself.

Coatings and Surface Modification Research (Contextual)

The nitrophenoxy motif has relevance in the development of functional coatings and surface modifications. Phenolic compounds, in general, are used to create versatile coatings for biomedical and other applications. nih.gov The nitro group, being strongly electron-withdrawing, can influence the surface properties of a material. For example, nitrophenyl groups can be grafted onto various surfaces, such as metals and carbon, through the electrochemical reduction of corresponding diazonium salts. researchgate.net This process creates a stable organic layer that can alter the surface's chemical and physical properties.

While direct research on this compound for coatings is not available, the principles of surface modification using related compounds are well-established. european-coatings.commdpi.com The phenoxyacetic acid moiety, for instance, has been used in the synthesis of compounds for various applications, including as precursors to materials with specific biological or chemical activities. jetir.org The ability to tailor surface properties is critical for developing materials with enhanced adhesion, corrosion resistance, or specific reactivity.

Utilization as a Mechanistic Probe in Reaction Studies

The distinct electronic and steric properties of the this compound structure make it and its analogues potential candidates for use as mechanistic probes in the study of chemical reactions. The bulky tert-butyl group can provide significant steric hindrance, which can be used to investigate the steric sensitivity of a reaction mechanism. nih.gov For example, the synthesis of N-tert-butyl amides has been achieved through various methods, and the steric bulk of the tert-butyl group often plays a critical role in the reaction's outcome. researchgate.netrsc.org

The 2-nitrophenoxy group possesses strong electron-withdrawing properties due to the nitro group. This electronic effect can be used to probe the electronic demands of a reaction's transition state. researchgate.net By comparing the reactivity of this compound with analogues containing electron-donating groups or with the nitro group at different positions (meta or para), researchers can gain insight into the electronic nature of the reaction mechanism. Such studies are common in physical organic chemistry to elucidate reaction pathways. researchgate.net For instance, tert-butyl nitrite (B80452) has been used as a reagent to study the transformation of amides into other functional groups, with the reaction mechanism being influenced by the electronic nature of the amide substituents. acs.orgnih.gov

Design and Synthesis of Analogues for Structure-Reactivity Relationship Investigations

Investigating the relationship between a molecule's structure and its chemical reactivity is a fundamental aspect of chemistry. This compound serves as a parent structure for the design and synthesis of numerous analogues to probe these relationships. By systematically modifying the three main components of the molecule, researchers can study the impact of steric and electronic effects on reactivity.

A variety of phenoxy acetamide derivatives have been synthesized and studied. nih.gov For example, a series of 2-(substituted phenoxy)-N-(1-phenylethyl)acetamide analogues were prepared to evaluate how different substituents on the phenoxy ring affect their biological activity. nih.gov One of the synthesized compounds was N-(1-(4-chlorophenyl)ethyl)-2-(4-nitrophenoxy)acetamide, which shares the nitrophenoxy acetamide core. nih.gov

The following table showcases some of the possible analogues and the structural feature being investigated:

| Analogue Name (Example) | Structural Modification | Property Investigated |

| N-tert-butyl-2-(4-nitrophenoxy)acetamide | Position of the nitro group (para) | Electronic effects of substituent position |

| N-tert-butyl-2-(2-aminophenoxy)acetamide | Reduction of the nitro group | Role of the electron-donating amino group |

| N-hexyl-2-(2-nitrophenoxy)acetamide | Replacement of tert-butyl with n-hexyl | Steric effects of the N-alkyl group |

| 2-(2-tert-butylphenoxy)-N-(4-nitrophenyl)acetamide | Isomeric rearrangement of functional groups | Influence of substituent placement on overall properties |

| N-(tert-Butyl)-2-((2-nitrophenyl)amino)acetamide | Replacement of ether linkage with an amino linkage | Impact of the linking atom on conformation and reactivity |

These systematic modifications allow for a detailed understanding of how specific structural features govern the chemical and physical properties of the molecular scaffold.

Host-Guest Chemistry Applications (Contextual to calixarenes containing nitrophenylacetamide fragments)

The nitrophenylacetamide fragment is a valuable functional group in the field of supramolecular chemistry, particularly in the design of host molecules for molecular recognition. nih.gov Calixarenes, which are macrocyclic compounds with a cup-like shape, are often used as scaffolds for building synthetic receptors due to their pre-organized cavities. rsc.orgnih.govresearchgate.net

The functionalization of calixarenes with specific recognition units allows for the selective binding of guest molecules. researchgate.netrsc.orgrsc.org The amide group is an excellent hydrogen bond donor and acceptor, making it a key component in many synthetic receptors. mdpi.com When a nitrophenylacetamide fragment is attached to a calixarene, it can participate in several types of non-covalent interactions with a guest molecule, including:

Hydrogen bonding via the amide N-H and C=O groups.

π-π stacking interactions between the electron-deficient nitrophenyl ring of the host and an aromatic guest.

Dipole-ion or dipole-dipole interactions involving the polar nitro and amide groups.

These multiple interactions can lead to strong and selective binding of guest molecules within the calixarene cavity. nih.gov The ease of functionalization on both the upper and lower rims of calixarenes allows for the precise positioning of nitrophenylacetamide groups to create tailored binding pockets for specific guests. nih.gov

| Calixarene-Based Host | Functional Group | Potential Guest Molecules | Primary Interactions |

| Calix researchgate.netarene-tetra-amide | Carboxamide | Metal cations, Ammonium (B1175870) ions | Ion-dipole, Hydrogen bonding |

| Calix researchgate.netarene-diquinone | Quinone, Amide | Ammonium ions | Hydrogen bonding, π-π stacking |

| Calix researchgate.netarene-terpyridine | Terpyridine, Amide | Lanthanide ions (Eu³⁺, Tb³⁺) | Coordination, Amide participation |

| p-Sulfonatocalix researchgate.netarene | Sulfonate | Amino acids (e.g., Tryptophan) | Electrostatic, Hydrophobic |

This table provides contextual examples of functionalized calixarenes and their host-guest chemistry applications.

Anion Binding Studies and Selectivity

There is no available data from techniques such as UV-Vis or NMR titration to analyze the anion binding capabilities of this compound. Consequently, information regarding its binding affinity, stoichiometry with various anions, and selectivity for specific anions is not documented in scientific literature.

Recognition Phenomena in Supramolecular Systems

Due to the lack of studies on its anion binding properties, the role of this compound in forming more complex supramolecular structures or its participation in molecular recognition events has not been investigated. There are no reports on its use as a receptor or sensor component in supramolecular chemistry.

Future Research Directions and Emerging Trends

Integration with Flow Chemistry and Automated Synthesis Platforms

The synthesis of N-tert-butyl-2-(2-nitrophenoxy)acetamide, traditionally performed in batch reactors, is a prime candidate for adaptation to continuous flow chemistry. researchgate.netnih.gov This transition offers significant advantages, including superior control over reaction parameters like temperature and mixing, leading to improved safety and higher yields. amidetech.com Flow reactors can minimize the formation of byproducts and facilitate easier scale-up of the synthesis. rsc.org

| Parameter | Traditional Batch Synthesis (Hypothetical) | Continuous Flow Synthesis (Projected) |

| Reaction Time | Hours to days | Minutes to hours amidetech.com |

| Yield | Moderate to good | Good to excellent rsc.org |

| Safety | Handling of bulk reagents, potential for thermal runaway | Smaller reaction volumes, enhanced heat transfer amidetech.com |

| Scalability | Challenging, requires larger vessels | Simpler, by extending run time ("scaling out") rsc.org |

| Reproducibility | Operator-dependent | High, due to precise process control xtalpi.com |

Exploration of Photocatalytic and Electrosynthetic Pathways

Future synthetic strategies for this compound are likely to embrace photocatalysis and electrosynthesis to enhance sustainability. bohrium.comrsc.org Photocatalysis, which uses light to drive chemical reactions, offers mild conditions for transformations like the reduction of the nitro group. researchgate.netacs.org This process can convert the nitro compound into valuable amino derivatives using visible light and a suitable photocatalyst, avoiding harsh reagents. researchgate.netacs.org

Electrosynthesis provides an alternative green pathway by using electricity to mediate chemical transformations. bohrium.combohrium.com This technique can be applied to amide bond formation and other functional group manipulations without the need for stoichiometric activating agents, thus reducing waste. chinesechemsoc.orgrsc.org The electrochemical reduction of the nitro group is a well-established process that could be applied to this molecule, offering a controlled and environmentally benign method for producing the corresponding amine. mdpi.com

Development of Novel Derivatization Strategies for Advanced Materials

The structure of this compound serves as a versatile scaffold for creating advanced materials. A key derivatization pathway involves the reduction of the nitro group to an amine. researchgate.net This amine can then serve as a handle for further functionalization, such as polymerization or attachment to other molecular frameworks. Such derivatization is crucial for developing materials with tailored electronic, optical, or biological properties. While direct derivatization can be challenging to analyze, converting the nitroaromatic compound to a more ionizable amine facilitates detection and quantification by techniques like LC-MS. researchgate.net The use of various derivatization methods, including trimethylsilyl (B98337) (TMS) derivatization, can also enhance the volatility of compounds for analysis by gas chromatography. mdpi.com

Deeper Computational Exploration of Reactive Intermediates and Transition States

Computational chemistry is a powerful tool for gaining a deeper understanding of the reaction mechanisms involving this compound. escholarship.orgrsc.org Using techniques like Density Functional Theory (DFT), researchers can model reaction pathways, calculate the energies of transition states, and predict the stability of reactive intermediates. mdpi.comrsc.org This computational insight can explain observed reactivity and selectivity, and guide the design of more efficient synthetic routes. larionovgroup.com For instance, computational studies can elucidate the six-membered transition state involved in the decomposition of related amide structures. mdpi.com Such analyses are crucial for optimizing reaction conditions and predicting the outcomes of new transformations before they are attempted in the lab. geneonline.com

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.